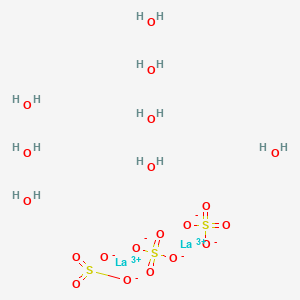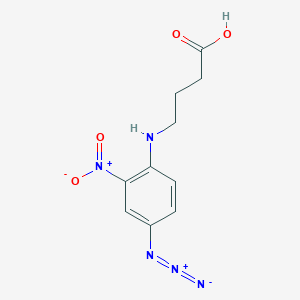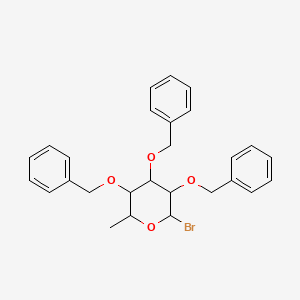
5-(4-Azido-2-nitroanilino)pentanoic acid
Overview
Description
5-(4-Azido-2-nitroanilino)pentanoic acid is a compound with the molecular formula C11H13N5O4 and a molecular weight of 279.25 g/mol. This compound belongs to the class of photoactivatable amino acids, which are used in protein synthesis research. It is known for its unique structure, which includes an azido group and a nitro group attached to an aniline ring, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Azido-2-nitroanilino)pentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Azidation: The conversion of an amino group to an azido group using sodium azide.
Coupling: The coupling of the azido-nitroaniline intermediate with a pentanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Azido-2-nitroanilino)pentanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Photolysis: The azido group can undergo photolysis to generate reactive nitrene intermediates.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Sodium azide, alkyl halides, or other nucleophiles.
Photolysis: Ultraviolet light or other sources of high-energy radiation.
Major Products Formed
Reduction: Formation of 5-(4-Amino-2-nitroanilino)pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Photolysis: Formation of nitrene intermediates that can further react to form various products.
Scientific Research Applications
5-(4-Azido-2-nitroanilino)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a photoactivatable amino acid in protein synthesis and structural studies.
Biology: Employed in the study of protein-protein interactions and protein labeling.
Medicine: Investigated for its potential use in targeted drug delivery and photodynamic therapy.
Industry: Utilized in the development of advanced materials and photochemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Azido-2-nitroanilino)pentanoic acid involves the activation of the azido group by ultraviolet light, leading to the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby molecules, forming covalent bonds and enabling the study of molecular interactions and dynamics. The nitro group can also undergo reduction, leading to the formation of an amino group that can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Azido-2-nitroaniline: Lacks the pentanoic acid moiety, making it less versatile in certain applications.
5-Azido-2-nitrobenzoic acid: Contains a benzoic acid moiety instead of a pentanoic acid moiety, affecting its reactivity and applications.
4-Azido-2-nitrophenol: Contains a phenol group instead of an aniline group, leading to different chemical properties and applications.
Uniqueness
5-(4-Azido-2-nitroanilino)pentanoic acid is unique due to its combination of an azido group, a nitro group, and a pentanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
5-(4-azido-2-nitroanilino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c12-15-14-8-4-5-9(10(7-8)16(19)20)13-6-2-1-3-11(17)18/h4-5,7,13H,1-3,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFLVXVRVQOGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720923 | |
| Record name | 5-(4-Azido-2-nitroanilino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-37-4 | |
| Record name | 5-(4-Azido-2-nitroanilino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7S)-7-(2-chloroacetamido)-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3329307.png)
![Methyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B3329309.png)
![2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B3329310.png)

![(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one](/img/structure/B3329333.png)
![(3AS,6R,7R,7aS)-3a-(hydroxymethyl)-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3329345.png)
![9,9-Bis[(acryloyloxy)methyl]fluorene](/img/structure/B3329351.png)






